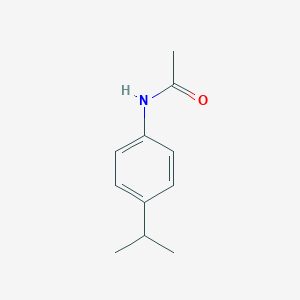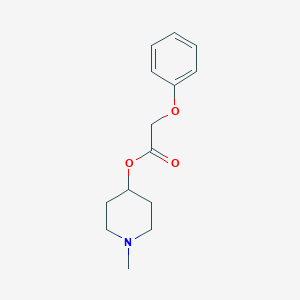
1-Methylpiperidin-4-yl phenoxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylpiperidin-4-yl phenoxyacetate is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its unique properties and has been extensively studied for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-Methylpiperidin-4-yl phenoxyacetate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. This compound has been shown to interact with various cellular targets, including ion channels and receptors, which may contribute to its biological activity.
Biochemische Und Physiologische Effekte
1-Methylpiperidin-4-yl phenoxyacetate has been shown to have a range of biochemical and physiological effects. In particular, this compound has been found to have potent antibacterial and antifungal activity, making it a promising candidate for the development of new antibiotics. Additionally, this compound has been shown to have analgesic and anti-inflammatory effects, which may make it useful for the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Methylpiperidin-4-yl phenoxyacetate in lab experiments is its unique chemical properties, which make it a versatile starting material for the synthesis of various compounds. Additionally, this compound has been extensively studied, and its biological activity is well-characterized. However, one of the main limitations of using this compound in lab experiments is its high cost and the complex synthesis process required to obtain it.
Zukünftige Richtungen
There are numerous future directions for research on 1-Methylpiperidin-4-yl phenoxyacetate. One potential area of research is the development of new antibiotics based on this compound, which could help to address the growing problem of antibiotic resistance. Additionally, this compound may have potential applications in the development of new pain medications and anti-inflammatory agents. Finally, further studies are needed to better understand the mechanism of action of this compound and its potential interactions with other cellular targets.
Synthesemethoden
The synthesis of 1-Methylpiperidin-4-yl phenoxyacetate is a complex process that requires advanced knowledge and expertise in the field of chemistry. The most common method for synthesizing this compound involves the reaction of phenoxyacetic acid with 1-methylpiperidine in the presence of a catalyst. The reaction is typically carried out under controlled conditions, and the resulting product is purified using various techniques such as chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-Methylpiperidin-4-yl phenoxyacetate has numerous potential applications in scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry, where it is used as a starting material for the synthesis of various pharmaceuticals. Additionally, this compound has been studied for its potential use as a ligand in catalysis, as well as for its antibacterial and antifungal properties.
Eigenschaften
CAS-Nummer |
577769-70-1 |
|---|---|
Produktname |
1-Methylpiperidin-4-yl phenoxyacetate |
Molekularformel |
C14H19NO3 |
Molekulargewicht |
249.3 g/mol |
IUPAC-Name |
(1-methylpiperidin-4-yl) 2-phenoxyacetate |
InChI |
InChI=1S/C14H19NO3/c1-15-9-7-13(8-10-15)18-14(16)11-17-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |
InChI-Schlüssel |
ILFBQXDBMHQARH-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)OC(=O)COC2=CC=CC=C2 |
Kanonische SMILES |
CN1CCC(CC1)OC(=O)COC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




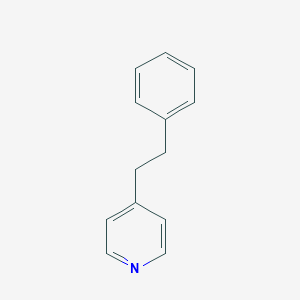
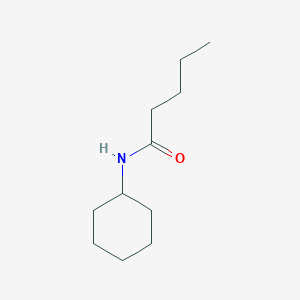

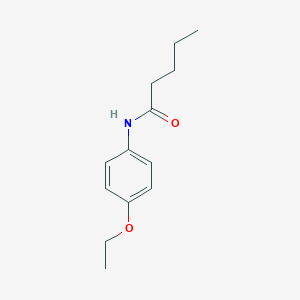
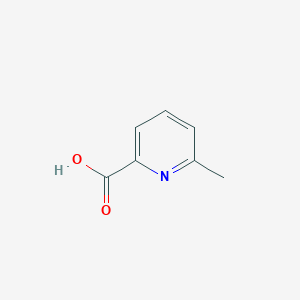

![2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B184597.png)

![3-Phenyl-2-oxa-3-azabicyclo[2.2.2]oct-5-ene](/img/structure/B184600.png)
